molecular formula C14H13FN2O3S2 B2648174 3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide CAS No. 1705972-97-9

3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide

Cat. No.: B2648174
CAS No.: 1705972-97-9
M. Wt: 340.39
InChI Key: BBPGHSRUZGCSBZ-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a synthetically derived azetidine-based chemical scaffold designed for research use in medicinal chemistry and neuroscience. This compound features a central azetidine ring, a four-membered nitrogen heterocycle that is of significant interest in drug discovery for its conformational constraints and potential to improve pharmacokinetic properties. The molecular structure is elaborated with distinct sulfonyl and carboxamide functional groups, incorporating both fluorophenyl and thiophene heteroaromatic systems. Such a structure is characteristic of compounds investigated for their bioactivity, particularly as modulators of central nervous system (CNS) targets . The primary research application of this compound is as a chemical tool or building block for developing novel therapeutics. Azetidines are frequently utilized in the exploration of ion channel function, and structurally related sulfonyl-containing azetidines have been identified as inhibitors of potassium channels, such as the SLACK (KCNT1) channel . Gain-of-function mutations in the SLACK channel are linked to severe, pharmacoresistant epileptic encephalopathies like Malignant Migrating Partial Seizures of Infancy (MMPSI) . Consequently, this azetidine derivative may serve as a valuable in vitro tool compound for studying the pathophysiology of these channels and for hit-to-lead optimization campaigns aimed at discovering new neurotherapeutic agents. Researchers can leverage this complex scaffold to study structure-activity relationships (SAR), aiming to enhance potency, improve metabolic stability, and ensure selectivity against related ion channels . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-thiophen-2-ylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S2/c15-10-3-5-11(6-4-10)22(19,20)12-8-17(9-12)14(18)16-13-2-1-7-21-13/h1-7,12H,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPGHSRUZGCSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, often using sulfonyl chloride as the reagent.

    Attachment of the Thiophenyl Group: The thiophenyl group is attached through a coupling reaction, such as a Suzuki or Stille coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or nickel, and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-chlorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide
  • 3-((4-bromophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide
  • 3-((4-methylphenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide

Uniqueness

3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide, a compound characterized by its unique azetidine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC18H14FNO4S2
Molecular Weight391.4 g/mol
IUPAC Name5-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC(=C2)C3=CC=C(C=C3)F)C(=O)O

Anticancer Properties

Research indicates that compounds with azetidine structures often exhibit significant anticancer activity. For instance, derivatives similar to 3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine have shown promising results against various cancer cell lines, including breast and colon cancer cells. A notable study demonstrated that azetidinone derivatives inhibited proliferation and induced apoptosis in human solid tumor cell lines at nanomolar concentrations .

Antiviral Activity

Compounds containing the azetidine unit have also been explored for their antiviral properties. Some studies have highlighted their potential as non-nucleoside antiviral agents, indicating that they could inhibit viral replication through various mechanisms .

The exact mechanism of action for 3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine is still under investigation. However, it is hypothesized that the sulfonamide group plays a critical role in its biological activity by interacting with specific enzymes or receptors involved in cellular signaling pathways.

Study on Anticancer Activity

In a recent study, a series of azetidinone derivatives were synthesized and tested for their anticancer properties. Among these, compounds exhibiting a similar structure to 3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine were found to significantly reduce cell viability in MCF-7 and MDA-MB-231 breast cancer cell lines . The study reported an IC50 value in the low micromolar range, indicating potent activity.

Antiviral Research

Another investigation focused on the antiviral potential of azetidinone derivatives against HIV. The results showed that certain derivatives effectively inhibited viral replication in vitro, suggesting that modifications to the azetidine structure could enhance antiviral efficacy .

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